molecular formula C21H25N3O6 B4038242 4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitrobenzamide

4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitrobenzamide

Cat. No.: B4038242
M. Wt: 415.4 g/mol
InChI Key: CSNZDOOZZDIRJB-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H25N3O6 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.17433553 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Studies have shown that compounds with similar structures, featuring electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents, can significantly influence corrosion inhibition behaviors. For instance, N-Phenyl-benzamide derivatives have been evaluated for their effectiveness in preventing acidic corrosion of mild steel. These derivatives, including methoxy and nitro substituents, have demonstrated enhanced inhibition efficiencies, potentially making them useful in applications requiring corrosion resistance (Mishra et al., 2018).

Antimicrobial Activity

Substituted benzamides, particularly those with methoxy and nitro groups, have been investigated for their antimicrobial properties. A study on a series of hydrazides showed that compounds with these substituents exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2011).

Photolabile Polymers

A novel cationic polymer incorporating a photolabile o-nitrobenzyl group has been developed, capable of switching from a cationic to a zwitterionic form upon UV irradiation. This property facilitates the polymer's interaction with DNA and bacterial cells, offering applications in controlled drug delivery and antibacterial coatings (Sobolčiak et al., 2013).

Nucleoside Transport Inhibition

Analogues of 4-nitrobenzylthioinosine have been explored for their ability to inhibit the nucleoside transport protein ENT1. By replacing the ribose moiety with substituted benzyl groups, researchers have been able to modulate the compounds' polarity and affinity for ENT1, suggesting potential therapeutic applications in conditions where nucleoside transport modulation is beneficial (Tromp et al., 2004).

Properties

IUPAC Name

4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6/c1-4-6-7-20(25)23-16-10-9-15(13-19(16)29-3)22-21(26)14-8-11-18(30-5-2)17(12-14)24(27)28/h8-13H,4-7H2,1-3H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNZDOOZZDIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.